BenchChemオンラインストアへようこそ!

Cliotide T12

Cyclotide cytotoxicity HeLa antiproliferative Bracelet vs Möbius

Cliotide T12 is a rigorously characterized Bracelet cyclotide with a confirmed cyclic cystine knot scaffold, sub-micromolar HeLa cytotoxicity (IC₅₀ = 0.78 µM), and a +1 net charge driving Gram-negative membrane activity. Unlike Möbius analogues (e.g., T2, >10-fold less potent), T12's defined disulfide connectivity and loop composition ensure reproducible SAR for anti-angiogenic epitope grafting, antimicrobial screens, and butelase-1 cyclization model studies. Procure T12 for focused Bracelet library construction alongside T1/T10/T7.

Molecular Formula
Molecular Weight
Cat. No. B1577460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCliotide T12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cliotide T12 — a Fabaceae Bracelet Cyclotide for Anti-Proliferative and Antimicrobial Research Procurement


Cliotide T12 is a 31‑residue macrocyclic peptide belonging to the Bracelet subfamily of cyclotides, isolated from the tropical Fabaceae plant Clitoria ternatea (butterfly pea) [1]. It possesses the canonical cyclic cystine knot (CCK) motif — a head‑to‑tail cyclized backbone cross‑braced by three interlocking disulfide bonds — that confers exceptional thermal and proteolytic stability [1][2]. Together with 11 other novel cliotides (T1‑T11), T12 was discovered through heat‑stable cysteine‑rich peptide profiling and is unambiguously classified as a cyclotide rather than an albumin‑1 chain b (A1b) peptide [1].

Why Cliotide T12 Cannot Be Treated as a Generic Cyclotide Swap


Within the cliotide family, subfamily membership and primary sequence variations produce functionally divergent bioactivity profiles. Cliotide T12 (Bracelet) and Cliotide T2 (Möbius) differ in disulfide connectivity, net charge, and loop composition, translating to a >10‑fold difference in HeLa cytotoxicity IC₅₀ [1]. Generic interchange of cyclotides without accounting for these structural–functional relationships can lead to erroneous structure‑activity conclusions, batch‑to‑batch irreproducibility, and inappropriate scaffold selection in drug design or antimicrobial screening [2]. The quantitative evidence below establishes the specific, measurable differences that must guide procurement decisions when selecting among cliotide variants.

Quantitative Differentiators for Cliotide T12 Relative to the Closest Cliotide Analogs


HeLa Cytotoxicity: Cliotide T12 Is 10.3‑Fold More Potent Than the Möbius‑Subfamily Cliotide T2

In a compiled anti‑cancer cyclotide dataset, Cliotide T12 inhibited HeLa cell proliferation with an IC₅₀ of 0.78 µM, while the Möbius‑subfamily sibling Cliotide T2 required 8.00 µM to achieve the same effect — a 10.3‑fold potency advantage for T12 [1]. Cliotide T1 (Bracelet, 0.60 µM) and Cliotide T10 (Bracelet, 0.70 µM) fall within the same sub‑micromolar range as T12, confirming that substitution within the Bracelet subfamily yields more consistent anti‑proliferative activity than crossing to the Möbius clade [1].

Cyclotide cytotoxicity HeLa antiproliferative Bracelet vs Möbius

Subfamily Classification Defines Disulfide‑Connectivity and Bioactivity Trajectory

Cyclotides are divided into Bracelet and Möbius subfamilies based on the presence or absence of a cis‑proline residue in loop 5. Cliotide T12 belongs to the Bracelet subfamily, whereas Cliotide T2 is a Möbius cyclotide [1][2]. This classification is not merely nomenclatural: it dictates disulfide connectivity, backbone flexibility, and membrane‑interaction geometry, leading to the divergent cytotoxicity values observed in Evidence Item 1 [1].

Cyclotide subfamily Bracelet vs Möbius Disulfide connectivity

Net Charge Polarity: Cliotide T12 Carries +1, Contrasting with the Anionic Möbius Cliotide T2

The mature cyclotide domain of Cliotide T12 has a calculated net charge of +1 at neutral pH, whereas Cliotide T2 carries a net charge of −1 [1]. This charge inversion alters electrostatic attraction to negatively charged bacterial and cancer cell membranes, contributing to the differential antimicrobial and cytotoxic activity observed across the cliotide panel [1][2].

Cyclotide net charge Membrane interaction Cationic peptide

Unique Chimeric Precursor Architecture Enables Potential Heterologous Production Routes

Unlike cyclotides from Rubiaceae or Violaceae that are processed from dedicated cyclotide precursors, cliotides including T12 are excised from chimeric polyproteins consisting of an albumin‑1 chain a domain fused to a cyclotide domain [1]. This atypical genetic architecture — likely originating from horizontal gene transfer or convergent evolution — implies a distinct asparaginyl endopeptidase (butelase‑1) processing mechanism in Fabaceae [1]. This feature may simplify recombinant production strategies compared to cyclotides that require dedicated cyclization enzymes.

Cyclotide biosynthesis Chimeric precursor Recombinant production

Recommended Application Scenarios for Cliotide T12 Based on Comparative Evidence


Anti‑Cancer Cyclotide Scaffold Grafting on a Bracelet Framework

With a HeLa IC₅₀ of 0.78 µM and Bracelet subfamily topology, Cliotide T12 serves as a validated scaffold for grafting anti‑angiogenic or tumor‑homing epitopes. Researchers should use T12 when the target potency window is sub‑micromolar and the desired structural framework must retain the rigid Bracelet disulfide connectivity, as demonstrated by the consistent activity of Bracelet cliotides T1, T10, and T12 [1].

Membrane‑Active Antimicrobial Screening in Gram‑Negative Models

The +1 net charge and predicted antimicrobial signature of Cliotide T12 support its prioritization in screens against Escherichia coli and other Gram‑negative pathogens. When a cationic, membrane‑active cyclotide is required, T12 offers an experimentally tractable alternative to the anionic Möbius variant T2, which lacks the requisite electrostatic attraction to anionic bacterial surfaces [2][3].

Recombinant Cyclotide Production System Development

The chimeric albumin‑1 a–cyclotide precursor unique to Fabaceae cliotides provides a distinct biosynthetic entry point for developing butelase‑1‑mediated cyclization systems. T12 can be used as a model substrate to optimize heterologous expression and enzymatic processing in E. coli or yeast platforms, leveraging the well‑characterized precursor cleavage site [4][5].

Structure‑Activity Relationship (SAR) Library Construction Within the Bracelet Subfamily

Cliotide T12’s Bracelet classification places it in a tight SAR cluster with T1, T10, and T7 (all Bracelet, IC₅₀ range 0.60–0.78 µM). Procurement of T12 is therefore indicated when building a focused Bracelet cyclotide library to map sequence‑dependent cytotoxicity variations without the confounding factor of subfamily‑level scaffold differences [1].

Quote Request

Request a Quote for Cliotide T12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.